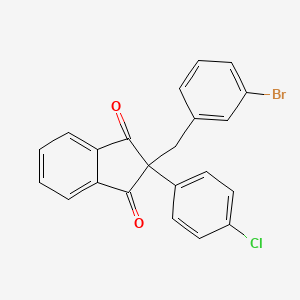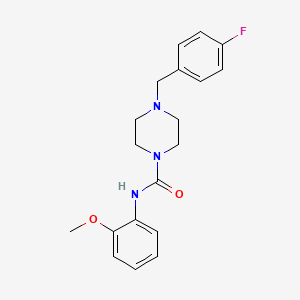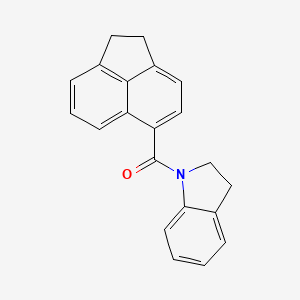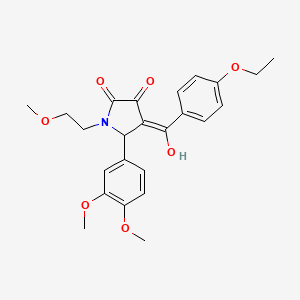
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as BRD-K95492996, is a synthetic compound that belongs to the class of indene-1,3-diones. This compound has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways (4). In addition, it has been found to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
Biochemical and Physiological Effects
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3). However, the biochemical and physiological effects of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for drug discovery. In addition, it has been found to be a potent inhibitor of CK2, which is involved in various cellular processes, making it a valuable tool for studying CK2-related pathways.
One of the limitations of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Future Directions
There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential applications in drug discovery and as a tool for studying CK2-related pathways. In addition, there is a need to develop new methods for synthesizing 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 with improved solubility and bioavailability.
Conclusion
In conclusion, 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It has been found to have potent anticancer activity against various cancer cell lines and to inhibit the activity of CK2, which is involved in various cellular processes. However, its mechanism of action is not fully understood, and its limited solubility in water may affect its bioavailability and pharmacokinetics. There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6, including investigating its mechanism of action and developing new methods for synthesizing it with improved solubility and bioavailability.
Synthesis Methods
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 can be synthesized using a multi-step process that involves the condensation of 3-bromobenzylamine with 4-chlorophenylacetic acid followed by cyclization and oxidation. The final product is obtained as a yellow solid with a purity of over 95% (1).
Scientific Research Applications
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c23-16-5-3-4-14(12-16)13-22(15-8-10-17(24)11-9-15)20(25)18-6-1-2-7-19(18)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIFDQTABGQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-1,3-dione, 2-(3-bromobenzyl)-2-(4-chlorophenyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)


![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)
![5-chloro-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491282.png)
![4-chloro-N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5491288.png)
![[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)
![(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)
![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)